1-Heptacosene
Overview
Description
. It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure . This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the carbon-carbon double bond.
Preparation Methods
1-Heptacosene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the .
Reaction Conditions: The dehydration reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures.
Industrial Production Methods: Industrially, this compound can be produced through the cracking of larger hydrocarbons or by the polymerization of smaller alkenes followed by selective hydrogenation.
Chemical Reactions Analysis
1-Heptacosene undergoes several types of chemical reactions:
Reduction: Hydrogenation of this compound can convert it into heptacosane, a saturated hydrocarbon.
Substitution: It can undergo halogenation reactions, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions: Oxidation reactions often use reagents like potassium permanganate or osmium tetroxide, while hydrogenation requires a catalyst such as palladium or platinum.
Scientific Research Applications
1-Heptacosene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of long-chain alkenes and their derivatives.
Biology: In entomology, this compound is studied for its role as a pheromone in certain insect species.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the manufacture of lubricants and as a precursor for the synthesis of other chemicals .
Mechanism of Action
Comparison with Similar Compounds
1-Heptacosene can be compared with other long-chain alkenes and alkanes:
Similar Compounds: Heptacosane (C27H56), 1-hexacosene (C26H52), and 1-octacosene (C28H56).
Uniqueness: The presence of the double bond in this compound makes it more reactive compared to its saturated counterpart, heptacosane.
Properties
IUPAC Name |
heptacos-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-27H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLACZAXCCJCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165210 | |
Record name | 1-Heptacosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15306-27-1 | |
Record name | 1-Heptacosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15306-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptacosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015306271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptacosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HEPTACOSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ78CUM5JK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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